molecular formula C18H20F2N4O2 B2760983 4-cyclopropyl-3-(1-(2,4-difluorobenzoyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one CAS No. 1797260-27-5

4-cyclopropyl-3-(1-(2,4-difluorobenzoyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2760983
CAS RN: 1797260-27-5
M. Wt: 362.381
InChI Key: HOLSCDDNJLLXDP-UHFFFAOYSA-N
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Description

4-cyclopropyl-3-(1-(2,4-difluorobenzoyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C18H20F2N4O2 and its molecular weight is 362.381. The purity is usually 95%.
BenchChem offers high-quality 4-cyclopropyl-3-(1-(2,4-difluorobenzoyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-cyclopropyl-3-(1-(2,4-difluorobenzoyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Crystal Structure

  • Synthesis and Structural Analysis : A study detailed the synthesis and crystal structure of a novel bioactive heterocycle, highlighting its relevance for structural characterization and potential biological studies. This compound, similar in complexity to the one mentioned, illustrates the significance of understanding molecular structures for drug development and material science (N. R. Thimmegowda et al., 2009).

Pharmacological Evaluation

  • Antimicrobial Activities : Research on the synthesis and pharmacological evaluation of novel triazole derivatives, including discussions on their antibacterial and antifungal activities, provides insight into how structurally related compounds could serve as potential antimicrobial agents. This demonstrates the broader application of triazole-based molecules in addressing microbial resistance (M. Suresh et al., 2016).

Molecular Docking Studies

  • Anti-cancer Properties : A detailed study on benzimidazole derivatives bearing 1,2,4-triazole and their anti-cancer properties through molecular docking studies highlights the potential therapeutic applications of these compounds in cancer treatment. Such studies are crucial for designing molecules with high specificity and efficacy against cancer cells (A. Karayel, 2021).

Chemical Reactivity and Synthesis Techniques

  • Reactivity and Synthesis : Explorations into the reactivity of unsaturated centers in heterocycles towards diazoalkanes and the synthesis of complex molecules reveal the intricacies of chemical reactions and the potential for generating diverse and biologically active compounds. These findings contribute to the field of synthetic chemistry and drug design (A. Mustafa et al., 1965).

properties

IUPAC Name

4-cyclopropyl-5-[1-(2,4-difluorobenzoyl)piperidin-4-yl]-2-methyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N4O2/c1-22-18(26)24(13-3-4-13)16(21-22)11-6-8-23(9-7-11)17(25)14-5-2-12(19)10-15(14)20/h2,5,10-11,13H,3-4,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLSCDDNJLLXDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)F)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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